3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1507-83-1
VCID: VC0075227
InChI: InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+
SMILES: CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1507-83-1

Main Products

VCID: VC0075227

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane - 1507-83-1

CAS No. 1507-83-1
Product Name 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name (E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Standard InChI InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+
Standard InChIKey OIYONGLUJCXTFW-DHZHZOJOSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3
Synonyms 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6444498
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator